molecular formula C12H16FN3O6 B15292473 N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine

N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine

Cat. No.: B15292473
M. Wt: 317.27 g/mol
InChI Key: AZNJFKWDCNSPMP-ZETCQYMHSA-N
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Description

N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine is a compound of interest in the field of organic chemistry, particularly for its role as a protecting group in synthetic organic transformations. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amino groups during chemical reactions, ensuring that the desired transformations occur without interference from the amino functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine typically involves the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents, including methanol, ethyl acetate, and dioxane, and often requires the presence of a base such as triethylamine . The reaction conditions are generally mild, taking place at room temperature for 1-4 hours, and can achieve yields of up to 90% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions to those described above. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino compound and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine exerts its effects involves the temporary protection of the amino group. The Boc group is stable under a variety of reaction conditions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine
  • This compound
  • This compound

Uniqueness

This compound is unique in its ability to provide selective protection for amino groups while being easily removable under mild conditions. This makes it particularly valuable in multi-step synthetic processes where precise control over functional group transformations is required .

Properties

IUPAC Name

(2S)-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(21)14-7(9(18)19)5-16-4-6(13)8(17)15-10(16)20/h4,7H,5H2,1-3H3,(H,14,21)(H,18,19)(H,15,17,20)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJFKWDCNSPMP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=C(C(=O)NC1=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1C=C(C(=O)NC1=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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